Attenuated Serine Protease Inhibition vs. Unsubstituted Benzamidine Confers a Distinct Safety–Efficacy Window
In a systematic SAR study by Ferroni et al. [1], N1-substituted benzamidines—including the target compound class—were directly compared with the unsubstituted parent benzamidine for inhibitory activity against trypsin and kallikrein. Whereas unsubstituted benzamidine exhibits Ki values of 35 µM (trypsin) and is a potent, broad-spectrum serine protease inhibitor , N1-substituted benzamidines displayed markedly reduced activity against both trypsin and kallikrein, with the authors concluding that the N1 substitution ‘greatly reduces antiproteinase effects’ [1]. This differential attenuation is critical: the target compound retains the benzamidine scaffold but loses the off-target serine protease inhibition that limits the therapeutic utility of unsubstituted benzamidine.
| Evidence Dimension | Inhibitory activity against trypsin (Ki) and kallikrein |
|---|---|
| Target Compound Data | Very low activity against trypsin and kallikrein (qualitative; exact Ki not reported for the specific compound, but class-level reduction confirmed) [1] |
| Comparator Or Baseline | Unsubstituted benzamidine: Ki = 35 µM (trypsin); potent kallikrein inhibition |
| Quantified Difference | N1-substitution 'greatly reduces antiproteinase effects' — qualitative class-level difference confirmed; exact fold-change for N1-(2-(dimethylamino)ethyl)benzamidine not individually reported [1] |
| Conditions | In vitro enzyme inhibition assays; porcine/bovine trypsin and kallikrein; pH 7.4–8.0; 25–37°C |
Why This Matters
For applications where serine protease inhibition constitutes an off-target liability (e.g., antitumor or sigma-receptor-targeted programs), the attenuated anti-protease profile of this compound relative to unsubstituted benzamidine is a selection-critical differentiation.
- [1] R. Ferroni, D. Simoni, G. Binato, C. Nastruzzi, S. Manfredini, P. Orlandini, G. Feriotto, R. Gambari. N1-substituted benzamidines: synthesis, antiproteinase activity and inhibition of tumor cell growth. Il Farmaco, 1991, 46(11), 1311–1321. PMID: 1811617. View Source
